molecular formula C11H21NO2 B14562118 1-Cyclohexylpiperidine-3,5-diol CAS No. 61733-83-3

1-Cyclohexylpiperidine-3,5-diol

Cat. No.: B14562118
CAS No.: 61733-83-3
M. Wt: 199.29 g/mol
InChI Key: GFZADYABEJWVEW-UHFFFAOYSA-N
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Description

1-Cyclohexylpiperidine-3,5-diol is an organic compound characterized by a piperidine ring substituted with a cyclohexyl group and two hydroxyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylpiperidine-3,5-diol can be synthesized through several methods. One common approach involves the reduction of diketones to diols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . Another method includes the dihydroxylation of alkenes using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective reducing agents. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylpiperidine-3,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while substitution reactions can produce halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-Cyclohexylpiperidine-3,5-diol involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and influencing various cellular processes .

Comparison with Similar Compounds

1-Cyclohexylpiperidine-3,5-diol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

61733-83-3

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

1-cyclohexylpiperidine-3,5-diol

InChI

InChI=1S/C11H21NO2/c13-10-6-11(14)8-12(7-10)9-4-2-1-3-5-9/h9-11,13-14H,1-8H2

InChI Key

GFZADYABEJWVEW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC(C2)O)O

Origin of Product

United States

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